molecular formula C11H16N2O6 B12319945 5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione

5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B12319945
M. Wt: 272.25 g/mol
InChI Key: UWLSSKRAONJGQX-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-2,4-dione derivative with a substituted oxolane (tetrahydrofuran) ring. The pyrimidine core is modified with 1,3-dimethyl groups, while the oxolane ring contains 3,4-dihydroxy and 5-hydroxymethyl substituents. Its molecular formula is C₁₁H₁₆N₂O₇, yielding a molecular weight of 304.26 g/mol.

Properties

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLSSKRAONJGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a dihydroxy oxolan compound under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in cellular processes and potential as a biochemical marker.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular function. For example, it may act as an inhibitor of DNA methylation, thereby affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with nucleoside analogs, particularly in the oxolane ring and pyrimidine dione core. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Pyrimidine Substituents Oxolane Substituents
Target Compound C₁₁H₁₆N₂O₇ 304.26 1,3-dimethyl 3,4-dihydroxy-5-(hydroxymethyl)
Trifluridine () C₁₀H₁₁F₃N₂O₅ 296.20 5-(trifluoromethyl) 4-hydroxy-5-(hydroxymethyl)
5-Chlorouridine () C₉H₁₁ClN₂O₆ 278.65 5-chloro 3,4-dihydroxy-5-(hydroxymethyl)
Stavudine () C₁₀H₁₂N₂O₄ 224.22 5-methyl 5-(hydroxymethyl)-2,5-dihydrofuran-2-yl
5-Azidouridine () C₉H₁₁N₅O₆ 285.22 5-azido 3,4-dihydroxy-5-(hydroxymethyl)

Key Observations :

  • The 3,4-dihydroxy oxolane moiety is shared with 5-chlorouridine and 5-azidouridine, suggesting similar solubility profiles due to hydrogen-bonding capacity .

Key Findings :

  • 1,3-dimethyl substitution may reduce susceptibility to dihydropyrimidine dehydrogenase (DPD)-mediated degradation, a common resistance mechanism for fluoropyrimidines like 5-FU .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The 3,4-dihydroxy oxolane enhances water solubility, comparable to 5-chlorouridine and 5-azidouridine .

Biological Activity

5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H16N4O6
  • Molecular Weight : 312.282 g/mol
  • CAS Number : 3001-44-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Dihydrofolate Reductase (DHFR) : The compound demonstrates a high affinity for DHFR, an enzyme critical for nucleotide synthesis. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for DNA synthesis and cell proliferation .
  • Topoisomerase II Inhibition : Similar to other compounds in its class, it has shown potential in inhibiting topoisomerase II, which is essential for DNA replication and transcription. This action can lead to antiproliferative effects in cancer cells .

Biological Activities

The compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have indicated that this compound can induce significant antiproliferative effects against various cancer cell lines by disrupting normal cell cycle progression .
  • Anti-inflammatory Properties : It has been investigated for its potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeInhibits cell growth in cancer lines through DHFR and topoisomerase II inhibition
Anti-inflammatoryModulates inflammatory responses in preclinical models
NeuroprotectivePotential application in nerve trauma and neuropathy treatment

Case Study: Anticancer Activity

A study conducted on the effects of the compound on glioblastoma cells revealed that it significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, emphasizing its potential as a therapeutic agent in oncology .

Clinical Trials

While extensive preclinical studies have been conducted, clinical trials are still limited. However, ongoing research aims to evaluate its efficacy in treating rheumatoid arthritis and other autoimmune conditions due to its anti-inflammatory properties .

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